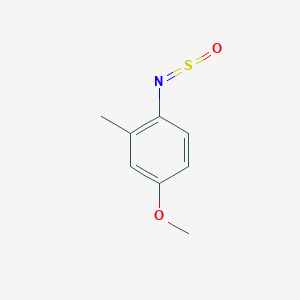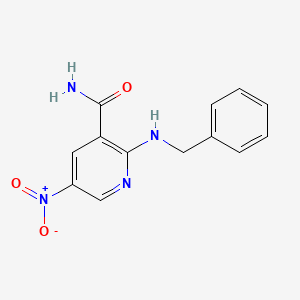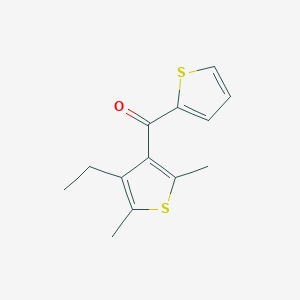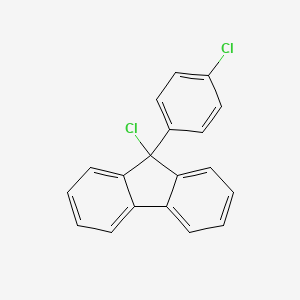![molecular formula C15H14N2O7 B14612909 3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol CAS No. 58149-51-2](/img/structure/B14612909.png)
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol is a chemical compound that belongs to the class of nitrophenyl ethers. This compound is characterized by the presence of nitro groups and phenolic hydroxyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol typically involves the nitration of phenolic compounds followed by etherification. One common method is the nitration of 4-nitrophenol to introduce nitro groups at specific positions on the benzene ring. This is followed by the reaction with 3-(4-nitrophenoxy)propyl bromide under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Aminophenols: Reduction of nitro groups leads to the formation of aminophenols.
Ether Derivatives: Substitution reactions can yield various ether derivatives depending on the reagents used.
Scientific Research Applications
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenolic hydroxyl group can form hydrogen bonds and participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler nitrophenol compound with similar reactivity.
3-Nitrophenol: Another nitrophenol derivative with different substitution patterns.
4-Nitrophenoxypropane: A related ether compound with similar functional groups.
Uniqueness
3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of nitro and phenolic groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
58149-51-2 |
|---|---|
Molecular Formula |
C15H14N2O7 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
3-nitro-4-[3-(4-nitrophenoxy)propoxy]phenol |
InChI |
InChI=1S/C15H14N2O7/c18-12-4-7-15(14(10-12)17(21)22)24-9-1-8-23-13-5-2-11(3-6-13)16(19)20/h2-7,10,18H,1,8-9H2 |
InChI Key |
AGMMQQKGXOSQGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCOC2=C(C=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14612855.png)
![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)



![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)

![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)


